molecular formula C29H28BrN3O2S B11537848 1-(4-bromophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-(4-bromophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No.: B11537848
M. Wt: 562.5 g/mol
InChI Key: YMYOPQBRPACTPE-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a cyclohexylphenoxy group, and a triazole ring

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps. The process begins with the preparation of the bromophenyl and cyclohexylphenoxy intermediates, followed by the formation of the triazole ring. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving the triazole ring.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The bromophenyl and cyclohexylphenoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C29H28BrN3O2S

Molecular Weight

562.5 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C29H28BrN3O2S/c30-24-15-11-23(12-16-24)27(34)20-36-29-32-31-28(33(29)25-9-5-2-6-10-25)19-35-26-17-13-22(14-18-26)21-7-3-1-4-8-21/h2,5-6,9-18,21H,1,3-4,7-8,19-20H2

InChI Key

YMYOPQBRPACTPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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